molecular formula C17H20N4O3 B2626420 6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide CAS No. 1903461-28-8

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

Cat. No.: B2626420
CAS No.: 1903461-28-8
M. Wt: 328.372
InChI Key: CXAYSJVBFSOKBG-UHFFFAOYSA-N
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Description

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with morpholine and a phenoxyethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-morpholino-2,4-dichloropyrimidine
  • N-(2-phenoxyethyl)-4-aminopyrimidine
  • 4-morpholino-2-phenylpyrimidine

Uniqueness

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholino and phenoxyethyl groups contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(18-6-9-24-14-4-2-1-3-5-14)15-12-16(20-13-19-15)21-7-10-23-11-8-21/h1-5,12-13H,6-11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYSJVBFSOKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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